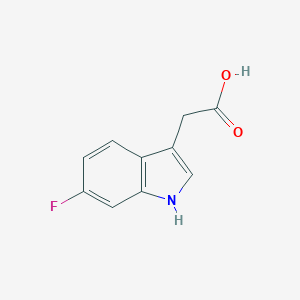

6-Fluoroindole-3-acetic acid

Description

The exact mass of the compound 6-Fluoroindole-3-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Fluoroindole-3-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoroindole-3-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-fluoro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-7-1-2-8-6(3-10(13)14)5-12-9(8)4-7/h1-2,4-5,12H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEZASHYQRURRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379063 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-75-4 | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroindole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoroindole-3-acetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-acetic acid is a fluorinated derivative of the natural plant hormone auxin (indole-3-acetic acid). The introduction of a fluorine atom at the 6-position of the indole ring significantly modifies its chemical and biological properties, making it a compound of considerable interest in pharmaceutical and agricultural research.[1] Its enhanced biological activity has positioned it as a valuable building block in the synthesis of bioactive molecules and a candidate for drug discovery, particularly in the fields of oncology and neurology.[1] This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of 6-Fluoroindole-3-acetic acid.

Core Chemical and Physical Properties

The fundamental chemical and physical characteristics of 6-Fluoroindole-3-acetic acid are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties

| Property | Value |

| CAS Number | 443-75-4 |

| Molecular Formula | C₁₀H₈FNO₂[1][2] |

| Molecular Weight | 193.17 g/mol [2] |

| Appearance | Brown powder[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Storage Conditions | Store at 0-8 °C[1] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 159-163 °C |

| Boiling Point | 417.9 ± 30.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Flash Point | 206.5 ± 24.6 °C |

| Refractive Index | 1.666 |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and sparingly in chloroform. Insoluble in water.[3][4] |

Synthesis of 6-Fluoroindole-3-acetic Acid

The synthesis of 6-Fluoroindole-3-acetic acid is typically achieved through the modification of its precursor, 6-fluoroindole. Two of the most prominent methods for the synthesis of 6-fluoroindole are the Leimgruber-Batcho and the Fischer indole syntheses.[5]

Experimental Protocol 1: Leimgruber-Batcho Synthesis of 6-Fluoroindole

This method is favored for its high yields and mild reaction conditions.

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization to 6-Fluoroindole

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reaction vessel with hydrogen gas and stir vigorously at room temperature for 4-8 hours.

-

Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.[5][6]

Experimental Protocol 2: Fischer Indole Synthesis of 6-Fluoroindole

A classic and versatile method for indole ring formation.

Step 1: Formation of 4-Fluorophenylhydrazone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol or acetic acid.[5]

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).[5]

-

Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration.[5]

Step 2: Cyclization to 6-Fluoroindole

-

To the hydrazone, add an acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.[5]

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours, monitoring the reaction by TLC.[5]

-

After completion, cool the reaction and neutralize with a base.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.[5]

Experimental Protocol 3: Synthesis of 6-Fluoroindole-3-acetic acid from 6-Fluoroindole

This protocol is based on the known reactivity of indoles and general synthetic transformations.

Step 1: Synthesis of 6-Fluoroindole-3-acetonitrile

-

A mixture of 6-fluoroindole, dimethylamine hydrochloride, and polyformaldehyde are heated in an organic solvent to produce 6-fluorogramine.

-

The resulting 6-fluorogramine is then reacted with sodium cyanide in a suitable solvent and heated to yield 6-fluoroindole-3-acetonitrile.[7]

Step 2: Hydrolysis to 6-Fluoroindole-3-acetic acid

-

The 6-fluoroindole-3-acetonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid, yielding 6-Fluoroindole-3-acetic acid.

Spectroscopic Analysis

The structural confirmation of 6-Fluoroindole-3-acetic acid and its precursors relies on standard spectroscopic techniques.

Experimental Protocol 4: Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8]

-

Data Acquisition (¹H NMR): Acquire spectra on a 400 MHz spectrometer with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[8]

-

Data Acquisition (¹³C NMR): Acquire proton-decoupled spectra with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: Record spectra in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal should be subtracted from the sample spectrum.[8]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample via a direct insertion probe or after separation using gas chromatography.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.

-

Biological Activity and Signaling Pathway

As an analog of auxin, 6-Fluoroindole-3-acetic acid is expected to exert its biological effects in plants through the established auxin signaling pathway. This pathway is critical for regulating numerous aspects of plant growth and development.

The TIR1/AFB Auxin Signaling Pathway

The canonical auxin signaling pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.

Caption: The TIR1/AFB auxin signaling pathway.

In the absence of auxin, Aux/IAA proteins bind to and repress the activity of Auxin Response Factors (ARFs), which are transcription factors. When 6-Fluoroindole-3-acetic acid (acting as an auxin) is present, it binds to the TIR1/AFB receptor, promoting the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases the ARF transcription factor, allowing it to regulate the expression of auxin-responsive genes, ultimately leading to various cellular responses such as cell elongation and division. The fluorination at the 6-position is thought to enhance the biological activity, potentially by increasing its stability or altering its binding affinity to the TIR1/AFB receptor.[1]

Experimental Workflow: Synthesis of 6-Fluoroindole-3-acetic acid

The following diagram illustrates the general workflow for the synthesis of 6-Fluoroindole-3-acetic acid from a substituted nitrotoluene, highlighting the key stages of the Leimgruber-Batcho synthesis followed by conversion to the final product.

Caption: General workflow for the synthesis of 6-Fluoroindole-3-acetic acid.

Applications

6-Fluoroindole-3-acetic acid is a versatile compound with significant applications in various research areas:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1][9]

-

Plant Growth Regulation: It acts as a potent plant growth regulator, promoting root development and enhancing plant resilience.[1]

-

Biochemical Research: It is utilized to study the effects of indole derivatives on cellular processes and metabolic pathways.[1]

Conclusion

6-Fluoroindole-3-acetic acid is a compound with significant potential in both medicinal chemistry and agricultural science. Its unique properties, conferred by the fluorine substitution, make it a valuable tool for researchers. This guide has provided a comprehensive overview of its chemical properties, synthetic routes, and biological activity to support its application in further research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Indole-3-acetic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. usbio.net [usbio.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoroindole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Fluoroindole-3-acetic acid, a molecule of significant interest in pharmaceutical research and development.[1] This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting key data in a structured format, detailing relevant experimental methodologies, and visualizing associated biological pathways and experimental workflows.

Core Physicochemical Properties

6-Fluoroindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known phytohormone belonging to the auxin class. The introduction of a fluorine atom at the 6-position of the indole ring can significantly modulate its biological activity and physicochemical characteristics.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈FNO₂ | [2][3] |

| Molecular Weight | 193.17 g/mol | [3] |

| Appearance | Brown powder | [1] |

| Melting Point | 159-163 °C | [2] |

| Boiling Point | 417.9 ± 30.0 °C at 760 mmHg | |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, DMSO, and sparingly in chloroform. | [4] |

| pKa (predicted) | ~4.8 (for the carboxylic acid group) | |

| logP (predicted) | ~1.5 - 2.5 |

Synthesis

The synthesis of 6-Fluoroindole-3-acetic acid can be achieved through a multi-step process, starting from the commercially available 6-fluoroindole. A common synthetic route involves the formation of 6-fluoroindole-3-acetonitrile as a key intermediate, followed by hydrolysis to yield the final carboxylic acid product.

A potential synthetic pathway is outlined below:

Caption: Synthetic pathway for 6-Fluoroindole-3-acetic acid.

Biological Context: Auxin Signaling Pathway

As a derivative of indole-3-acetic acid, 6-Fluoroindole-3-acetic acid is expected to exert its biological effects through the auxin signaling pathway. The primary mechanism of auxin action involves the TIR1/AFB family of F-box proteins, which act as auxin receptors.[5][6][7] In the presence of auxin, these receptors form a complex with Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome.[8][9] This degradation releases Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, ultimately leading to various physiological responses such as cell elongation, division, and differentiation.[4]

The core components of this signaling cascade are depicted in the following diagram:

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Experimental Protocols

The determination of the physicochemical properties of 6-Fluoroindole-3-acetic acid relies on established experimental protocols. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the carboxylic acid moiety can be accurately determined using potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of 6-Fluoroindole-3-acetic acid of a known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

-

Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the 6-Fluoroindole-3-acetic acid solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development. The shake-flask method is the gold standard for its determination.[6]

Methodology:

-

Preparation of Phases:

-

Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of 6-Fluoroindole-3-acetic acid in the n-octanol-saturated water or water-saturated n-octanol.

-

Add an equal volume of the other phase to a flask.

-

Shake the flask for a sufficient time (e.g., 24 hours) to allow for the equilibrium of the compound between the two phases.

-

-

Phase Separation and Analysis:

-

Centrifuge the mixture to ensure complete separation of the two phases.

-

Carefully withdraw samples from both the aqueous and n-octanol phases.

-

Determine the concentration of 6-Fluoroindole-3-acetic acid in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Experimental Workflow for Physicochemical Characterization

A typical workflow for the comprehensive physicochemical characterization of a small molecule like 6-Fluoroindole-3-acetic acid is illustrated below. This workflow ensures a systematic evaluation of the properties crucial for drug discovery and development.

Caption: Workflow for physicochemical characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Fluoroindole-3-acetic acid [oakwoodchemical.com]

- 3. scbt.com [scbt.com]

- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 5. pnas.org [pnas.org]

- 6. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Fluoroindole-3-acetic acid (CAS Number: 443-75-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole-3-acetic acid (6-F-IAA) is a synthetically derived, fluorinated analog of the natural plant hormone indole-3-acetic acid (IAA). Its strategic fluorine substitution enhances its biological activity, making it a compound of significant interest in pharmaceutical research and development.[1] Primarily investigated for its potent anticancer properties as a peroxidase-activated prodrug, 6-F-IAA also holds potential in the realm of neurological disorders. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activity, and the experimental protocols relevant to its study.

Chemical and Physical Properties

6-Fluoroindole-3-acetic acid is a solid, typically appearing as a brown powder.[1] The fluorine atom at the 6-position of the indole ring alters the electronic properties of the molecule, which is believed to contribute to its enhanced biological efficacy compared to its parent compound, IAA.

Table 1: Physicochemical Properties of 6-Fluoroindole-3-acetic acid

| Property | Value | Reference(s) |

| CAS Number | 443-75-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][3][4][5] |

| Molecular Weight | 193.17 g/mol | [3][4] |

| Appearance | Brown powder | [1] |

| Melting Point | 159-163 °C | |

| Boiling Point | 417.9 ± 30.0 °C at 760 mmHg | |

| Storage Conditions | 0-8 °C | [1] |

Synthesis

The synthesis of 6-fluoroindole-3-acetic acid typically starts from its precursor, 6-fluoroindole. While several synthetic routes exist for indole derivatives, a common laboratory-scale approach involves the alkylation of the indole ring.

Experimental Protocol: Synthesis of 6-Fluoroindole-3-acetic acid from 6-Fluoroindole

This protocol is adapted from general methods for the synthesis of indole-3-acetic acid derivatives.

Materials:

-

6-Fluoroindole

-

Glyoxylic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-fluoroindole in the chosen solvent system.

-

Addition of Reagents: Add a solution of glyoxylic acid to the flask. Subsequently, slowly add a solution of sodium hydroxide.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to precipitate the product.

-

Purification: The crude 6-fluoroindole-3-acetic acid can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent to yield the final product.

Diagram 1: General Synthesis Workflow

Caption: A simplified workflow for the synthesis of 6-fluoroindole-3-acetic acid.

Biological Activity and Mechanism of Action

The primary therapeutic interest in 6-fluoroindole-3-acetic acid lies in its application as a prodrug in targeted cancer therapy.[6] This approach, often referred to as Gene-Directed Enzyme Prodrug Therapy (GDEPT), utilizes the enzymatic activity of peroxidases, such as horseradish peroxidase (HRP), to convert the relatively non-toxic 6-F-IAA into a potent cytotoxic agent specifically at the tumor site.

Peroxidase-Mediated Cytotoxicity

Upon oxidation by HRP, indole-3-acetic acid and its derivatives form radical cations that rapidly undergo decarboxylation.[7] This process generates highly reactive free radical species, including the skatolyl radical.[8] These radicals, along with subsequent oxidation products like 3-methylene-2-oxindole, are electrophilic and can react with cellular nucleophiles, leading to DNA damage, lipid peroxidation, and ultimately, cell death.[6][8] Studies have shown that halogenated IAAs, including fluorinated derivatives, are particularly potent cytotoxins upon activation.[1]

Diagram 2: Peroxidase-Mediated Activation and Cytotoxicity

Caption: The activation of 6-F-IAA by HRP leads to cytotoxic products and apoptosis.

Induction of Apoptosis

The cytotoxic effects of oxidized IAA derivatives are mediated, at least in part, through the induction of apoptosis. Research has shown that treatment of cancer cells with IAA in the presence of HRP leads to the activation of key apoptotic signaling pathways.[9] This includes the activation of both initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3), culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and programmed cell death.[9][10] The generation of reactive oxygen species (ROS), particularly hydrogen peroxide, during the enzymatic oxidation is a key mediator in this apoptotic process.[10]

Diagram 3: Apoptosis Induction Pathway

Caption: The apoptotic pathway induced by oxidized 6-fluoroindole-3-acetic acid.

Potential in Neurological Disorders

While the primary focus of research has been on cancer, the parent compound, indole-3-acetic acid, has been investigated for its potential roles in the central nervous system.[11] Some studies have explored the neuroprotective effects of IAA derivatives.[12][13] However, the specific effects of 6-fluoroindole-3-acetic acid on neuronal cells and its potential therapeutic applications in neurological disorders remain an area for further investigation.

Quantitative Biological Data

While extensive quantitative data for 6-fluoroindole-3-acetic acid is not widely available in the public domain, studies on closely related fluorinated indole-3-acetic acids demonstrate significant cytotoxicity. For instance, 5-fluoroindole-3-acetic acid, in combination with peroxidase, has shown potent cytotoxic activity against various human and rodent tumor cell lines.[7]

Table 2: Cytotoxicity Data for a Related Compound (5-Fluoroindole-3-acetic acid)

| Cell Line | Assay Type | Key Findings | Reference |

| V79 Hamster Fibroblasts | Clonogenic Assay | Significantly more cytotoxic than unsubstituted IAA in the presence of HRP. | [7] |

| Human and Rodent Tumor Cells | Not Specified | Potent cytotoxic activity observed with the fluorinated prodrug/peroxidase combination. | [7] |

Experimental Protocols

Cytotoxicity Assay (Clonogenic Assay)

This protocol is a generalized method for assessing the cytotoxicity of 6-fluoroindole-3-acetic acid in combination with horseradish peroxidase.

Materials:

-

Cancer cell line of interest (e.g., V79, MCF7, HT29)

-

Complete cell culture medium

-

6-Fluoroindole-3-acetic acid (stock solution in a suitable solvent like DMSO)

-

Horseradish Peroxidase (HRP)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells at a low density in the culture plates and allow them to attach overnight.

-

Treatment: Prepare fresh treatment media containing various concentrations of 6-fluoroindole-3-acetic acid and a fixed concentration of HRP. Remove the old media from the cells and add the treatment media. Include controls with media alone, 6-F-IAA alone, and HRP alone.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours).

-

Colony Formation: After the incubation period, remove the treatment media, wash the cells with PBS, and add fresh complete media. Allow the cells to grow for 7-14 days, until visible colonies are formed.

-

Staining and Counting: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Diagram 4: Cytotoxicity Assay Workflow

Caption: A workflow for determining the cytotoxicity of 6-F-IAA using a clonogenic assay.

Spectroscopic Data

Table 3: Expected Spectroscopic Features of 6-Fluoroindole-3-acetic acid

| Spectroscopy | Feature | Expected Characteristics |

| ¹H NMR | Aromatic Protons | Multiple signals in the aromatic region (δ 7-8 ppm), with splitting patterns influenced by the fluorine atom. |

| Methylene Protons (-CH₂-) | A singlet or multiplet around δ 3.5-4.0 ppm. | |

| Indole N-H | A broad singlet in the downfield region (δ 10-12 ppm). | |

| Carboxylic Acid O-H | A very broad singlet, often not observed or far downfield. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal in the range of δ 170-180 ppm. |

| Aromatic Carbons | Multiple signals in the aromatic region (δ 100-140 ppm), with C-F coupling visible. | |

| Methylene Carbon (-CH₂-) | A signal around δ 30-40 ppm. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | A peak at m/z = 193. |

| Fragmentation | Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z = 148. Further fragmentation of the indole ring. | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | A broad band from 2500-3300 cm⁻¹. |

| N-H Stretch (Indole) | A sharp to medium band around 3300-3500 cm⁻¹. | |

| C=O Stretch (Carboxylic Acid) | A strong, sharp band around 1700-1725 cm⁻¹. | |

| C-F Stretch | A strong band in the region of 1000-1400 cm⁻¹. |

Diagram 5: General Spectroscopic Analysis Workflow

Caption: A general workflow for the spectroscopic analysis of 6-fluoroindole-3-acetic acid.

Safety and Handling

6-Fluoroindole-3-acetic acid should be handled with appropriate safety precautions in a laboratory setting. It is classified as acutely toxic if swallowed.[3] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

6-Fluoroindole-3-acetic acid is a promising molecule with demonstrated potential as a peroxidase-activated prodrug for cancer therapy. Its enhanced biological activity due to fluorination makes it a valuable lead compound for further drug development. Future research should focus on:

-

Quantitative Efficacy Studies: Determining the IC50 values of 6-fluoroindole-3-acetic acid against a broad panel of cancer cell lines.

-

In Vivo Studies: Evaluating the therapeutic efficacy and safety profile of 6-F-IAA in preclinical animal models of cancer.

-

Mechanism of Action: Further elucidating the specific downstream signaling pathways involved in its cytotoxic and apoptotic effects.

-

Neurological Applications: Investigating its potential as a therapeutic agent for neurological disorders.

-

Spectroscopic Database: Compiling a comprehensive and publicly accessible database of its spectroscopic data to aid in its identification and characterization.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of 6-fluoroindole-3-acetic acid.

References

- 1. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 2. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-fluoroindole-3-acetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 6-Fluoroindole-3-acetic acid [oakwoodchemical.com]

- 6. Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Peroxidase-catalyzed effects of indole-3-acetic acid and analogues on lipid membranes, DNA, and mammalian cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrogen peroxide is a mediator of indole-3-acetic acid/horseradish peroxidase-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. Exploring the Potential of Indole-3-acetic Acid Arylhydrazone Hybrids for Parkinson's Disease Treatment: A Comprehensive Evaluation of Neuroprotective, MAOB Inhibitory, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of indole-3-acetic acid derivatives on neuroepithelium in rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Signaling Profile of 6-Fluoroindole-3-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 6-fluoroindole-3-acetic acid, a fluorinated analog of the plant hormone indole-3-acetic acid (IAA). Due to the limited availability of published experimental spectra for 6-fluoroindole-3-acetic acid, this guide presents a detailed analysis based on the spectroscopic data of the closely related compounds, 6-fluoroindole and indole-3-acetic acid. The document includes predicted and comparative data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy, organized into clear, tabular formats. Furthermore, detailed experimental protocols for these spectroscopic techniques are provided to facilitate the acquisition of data. Finally, a diagram of the canonical auxin signaling pathway, in which 6-fluoroindole-3-acetic acid is expected to participate, is presented using the DOT language for visualization.

Introduction

6-Fluoroindole-3-acetic acid is a synthetic auxin, a class of plant growth regulators with significant applications in agriculture and horticulture. The introduction of a fluorine atom at the 6-position of the indole ring can modulate the molecule's biological activity, metabolic stability, and physicochemical properties. Understanding the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in research and development. This guide serves as a reference for the expected spectroscopic data and provides the necessary experimental frameworks for its validation. The compound is also of interest in medicinal chemistry due to the prevalence of the indole scaffold in pharmaceuticals.[1] Its ability to interact with biological pathways, such as the auxin signaling cascade, makes it a valuable tool for studying cellular responses.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The presence of the fluorine atom in 6-fluoroindole-3-acetic acid will introduce characteristic C-F and H-F coupling patterns in the ¹³C and ¹H NMR spectra, respectively.

Table 1: Predicted ¹H NMR Spectral Data for 6-Fluoroindole-3-acetic acid and Comparative Data for Related Compounds.

| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |

| 6-Fluoroindole-3-acetic acid (Predicted) | DMSO-d₆ | ~11.0 (s, 1H, N-H), ~7.5 (dd, 1H, H-4), ~7.2 (m, 1H, H-2), ~7.1 (dd, 1H, H-7), ~6.9 (ddd, 1H, H-5), ~3.7 (s, 2H, -CH₂COOH), ~12.0 (s, 1H, -COOH) |

| 6-Fluoroindole[2] | DMSO-d₆ | 11.11 (s, 1H, N-H), 7.49 (dd, J = 8.6, 5.5 Hz, 1H, H-4), 7.30 (t, J = 2.4 Hz, 1H, H-2), 7.13 (dd, J = 10.3, 2.4 Hz, 1H, H-7), 6.81 (ddd, J = 11.0, 7.6, 2.4 Hz, 1H, H-5), 6.39 (m, 1H, H-3) |

| Indole-3-acetic acid | DMSO-d₆ | 10.86 (s, 1H, N-H), 7.52 (d, J=7.8 Hz, 1H, H-4), 7.33 (d, J=8.1 Hz, 1H, H-7), 7.18 (s, 1H, H-2), 7.05 (t, J=7.5 Hz, 1H, H-6), 6.95 (t, J=7.5 Hz, 1H, H-5), 3.63 (s, 2H, -CH₂COOH), 12.2 (br s, 1H, -COOH) |

Table 2: Predicted ¹³C NMR Spectral Data for 6-Fluoroindole-3-acetic acid and Comparative Data for Related Compounds.

| Compound | Solvent | Chemical Shift (δ) ppm (Assignment) |

| 6-Fluoroindole-3-acetic acid (Predicted) | DMSO-d₆ | ~173 (-COOH), ~160 (d, C-6), ~136 (d, C-7a), ~124 (C-2), ~121 (d, C-4), ~119 (d, C-3a), ~108 (C-3), ~107 (d, C-5), ~97 (d, C-7), ~31 (-CH₂COOH) |

| 6-Fluoroindole[2] | DMSO-d₆ | 159.2 (d, J=234.5 Hz, C-6), 136.0 (d, J=12.5 Hz, C-7a), 124.7 (C-2), 121.5 (d, J=4.2 Hz, C-4), 120.0 (d, J=10.0 Hz, C-3a), 107.0 (d, J=24.2 Hz, C-5), 101.8 (C-3), 96.8 (d, J=26.2 Hz, C-7) |

| Indole-3-acetic acid[3] | DMSO-d₆ | 173.9 (-COOH), 136.2 (C-7a), 127.3 (C-3a), 123.8 (C-2), 121.0 (C-6), 119.2 (C-5), 118.5 (C-4), 111.4 (C-7), 107.8 (C-3), 31.1 (-CH₂COOH) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for 6-Fluoroindole-3-acetic acid and Comparative Data for Related Compounds.

| Compound | Ionization Mode | Molecular Ion (M⁺) [m/z] | Major Fragment Ions [m/z] |

| 6-Fluoroindole-3-acetic acid (Predicted) | EI | 193 | 148 ([M-COOH]⁺), 130 ([M-CH₂COOH]⁺) |

| 6-Fluoroindole[2] | EI | 135 | 108, 83 |

| Indole-3-acetic acid | EI | 175 | 130 ([M-COOH]⁺) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Spectral Data for 6-Fluoroindole-3-acetic acid and Comparative Data for Related Compounds.

| Compound | N-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | O-H Stretch (Carboxylic Acid) (cm⁻¹) | C-F Stretch (cm⁻¹) |

| 6-Fluoroindole-3-acetic acid (Predicted) | ~3400 | ~3100-3000 | ~1700 | ~3300-2500 (broad) | ~1170 |

| 6-Fluoroindole[2] | ~3410 | ~3100-3000 | - | - | ~1170 |

| Indole-3-acetic acid[4] | 3389 | ~3100-3000 | 1701 | 3127-2730 (broad) | - |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed. These protocols are based on standard procedures and can be adapted for the analysis of 6-fluoroindole-3-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[2] Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Record spectra with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[2] Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

-

¹³C NMR: Acquire proton-decoupled spectra with a spectral width of around 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[2] Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[2]

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to obtain the final spectrum.[2]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation using a technique like gas chromatography (GC) or liquid chromatography (LC).[2]

-

Ionization: Utilize an appropriate ionization method. Electron Ionization (EI) is a common technique where the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[2] Electrospray Ionization (ESI) is another option, particularly for LC-MS, where the sample is dissolved in a suitable solvent and ionized by applying a high voltage.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.[2]

-

Detection and Data Processing: A detector measures the abundance of ions at each m/z value. The data is then processed to generate a mass spectrum, which is a plot of relative intensity versus m/z.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, a common method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.[2] Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition:

-

Record the FTIR spectrum using an FTIR spectrometer equipped with the chosen accessory (e.g., ATR).

-

Collect the spectra in the typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet and automatically subtract it from the sample spectrum.[2]

-

-

Data Processing: Analyze the resulting spectrum of transmittance or absorbance versus wavenumber to identify the characteristic absorption bands corresponding to the functional groups in the molecule.[2]

Biological Context: Auxin Signaling Pathway

6-Fluoroindole-3-acetic acid, as an analog of IAA, is expected to exert its biological effects through the canonical auxin signaling pathway. This pathway is fundamental to many aspects of plant growth and development.[5] The core of this pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[5][6][7]

Below is a diagram illustrating the key components and their interactions in the auxin signaling pathway.

Caption: Canonical auxin signaling pathway.

Experimental and Logical Workflows

The structural elucidation and functional analysis of a novel or synthesized compound like 6-fluoroindole-3-acetic acid follows a logical workflow. This involves initial spectroscopic characterization to confirm the chemical structure, followed by biological assays to determine its activity.

Caption: Experimental workflow for 6-fluoroindole-3-acetic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 7. pnas.org [pnas.org]

6-Fluoroindole-3-acetic Acid: A Technical Whitepaper on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-3-acetic acid (6-F-IAA) is a synthetic derivative of the natural auxin, indole-3-acetic acid (IAA). Its unique biological activities, driven by the presence of a fluorine atom on the indole ring, position it as a compound of significant interest in both pharmaceutical and agricultural research. The fluorine substitution enhances its biological activity, making it a valuable candidate for drug discovery, particularly in oncology and neurology.[1] This technical guide provides an in-depth exploration of the core mechanism of action of 6-F-IAA, supported by experimental evidence from analogous compounds, and details relevant experimental protocols and quantitative data.

Introduction

Indole-3-acetic acid (IAA) is a pivotal signaling molecule in plants, governing numerous aspects of growth and development.[2][3] Beyond its role as a phytohormone, IAA and its derivatives have garnered attention for their potential applications in medicine. 6-Fluoroindole-3-acetic acid, a halogenated analog of IAA, has been identified as a promising prodrug for targeted cancer therapy.[4] Its mechanism of action is predicated on its conversion to a cytotoxic agent by peroxidases, an enzymatic activity often elevated in tumor microenvironments. This targeted activation offers a promising strategy for minimizing off-target effects and enhancing the therapeutic index of cancer treatments.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 6-Fluoroindole-3-acetic acid is essential for its application in research and development.

| Property | Value | Reference |

| CAS Number | 443-75-4 | [5] |

| Molecular Formula | C₁₀H₈FNO₂ | [5] |

| Molecular Weight | 193.17 g/mol | [5] |

| Appearance | Solid | |

| InChI Key | OOEZASHYQRURRT-UHFFFAOYSA-N | |

| SMILES String | OC(=O)Cc1c[nH]c2cc(F)ccc12 |

Proposed Mechanism of Action: Peroxidase-Mediated Cytotoxicity

The primary mechanism of action for 6-Fluoroindole-3-acetic acid as a therapeutic agent is believed to be analogous to that of other halogenated indole-3-acetic acids, involving its activation by peroxidases to generate cytotoxic species.[6][7][8] This process is particularly relevant in the context of cancer therapy, where horseradish peroxidase (HRP) can be targeted to tumor cells, enabling site-specific conversion of the non-toxic 6-F-IAA prodrug into a potent anti-cancer agent.[6][7]

The proposed signaling pathway involves a one-electron oxidation of 6-F-IAA by peroxidase, leading to the formation of a radical-cation. This unstable intermediate undergoes rapid fragmentation, eliminating a molecule of carbon dioxide and forming a carbon-centered free radical known as the skatolyl radical. In an oxygen-rich environment, this radical reacts with molecular oxygen to form a peroxyl radical. The subsequent formation of reactive species, such as 3-methylene-2-oxindole analogs, results in the alkylation of cellular nucleophiles, including thiols and DNA, ultimately leading to cytotoxicity.[6][9]

The combination of indole-3-acetic acid and horseradish peroxidase has been shown to induce apoptosis in human melanoma cells through the generation of free radicals.[10] This process activates both caspase-8 and caspase-9, leading to the activation of caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[10]

Caption: Proposed peroxidase-mediated activation of 6-Fluoroindole-3-acetic acid leading to cytotoxicity.

Quantitative Data (Analog Compound: 5-Fluoroindole-3-acetic acid)

| Cell Line | Treatment | Incubation Time (h) | Surviving Fraction | Reference |

| V79 Hamster Fibroblasts | 100 µM 5-F-IAA + HRP | 2 | <10⁻³ | [8][9] |

| Human MCF7 Breast Cancer | 20 mM min (AUC) | Not specified | ~90-99% cell kill | [9] |

| Human HT29 Colon Cancer | 20 mM min (AUC) | Not specified | ~90-99% cell kill | [9] |

| CaNT Murine Carcinoma | 20 mM min (AUC) | Not specified | ~90-99% cell kill | [9] |

| Human T24 Bladder Carcinoma | 20 mM min (AUC) | More resistant | Not specified | [9] |

AUC: Area Under the Curve (concentration x time)

Experimental Protocols

Synthesis of 6-Fluoroindole (Precursor)

The synthesis of the precursor, 6-fluoroindole, is a critical first step for obtaining 6-Fluoroindole-3-acetic acid. Two common methods are the Leimgruber-Batcho synthesis and the Fischer indole synthesis.

Caption: Workflow for the Fischer indole synthesis of 6-fluoroindole.

Protocol: Fischer Indole Synthesis of 6-Fluoroindole

-

Hydrazone Formation:

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

-

-

Cyclization:

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 6-fluoroindole.

-

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a general guideline for assessing the peroxidase-mediated cytotoxicity of 6-Fluoroindole-3-acetic acid.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., MCF7, HT29) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Treatment:

-

Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a stock solution of 6-Fluoroindole-3-acetic acid in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of horseradish peroxidase (HRP) in phosphate-buffered saline (PBS).

-

Treat the cells with varying concentrations of 6-F-IAA in the presence of a fixed concentration of HRP. Include controls for 6-F-IAA alone, HRP alone, and vehicle control.

-

-

Incubation:

-

Incubate the treated cells for a specified period (e.g., 2, 24, 48, or 72 hours).

-

-

Viability Assessment:

-

After the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability kit.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for the 6-F-IAA and HRP combination.

-

Conclusion

6-Fluoroindole-3-acetic acid is a compound with significant potential, particularly in the field of targeted cancer therapy. Its proposed mechanism of action, involving peroxidase-mediated activation to a cytotoxic agent, offers a promising avenue for the development of novel anti-cancer prodrugs. While further research is needed to fully elucidate the specific quantitative aspects of its activity and to optimize its therapeutic application, the existing data on analogous compounds provides a strong foundation for future studies. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to explore the synthesis and biological activity of this intriguing molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 4. usbio.net [usbio.net]

- 5. scbt.com [scbt.com]

- 6. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Fluoroindole-3-acetic acid: a prodrug activated by a peroxidase with potential for use in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Fluorinated Indoleacetic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-acetic acid (IAA), the principal auxin in higher plants, is a critical regulator of numerous developmental processes, including cell division, elongation, and differentiation. The targeted modification of the IAA scaffold has led to the development of synthetic auxins with altered biological activities and stabilities. Among these, fluorinated derivatives of indoleacetic acid have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This technical guide provides a comprehensive overview of the biological activity of fluorinated indoleacetic acids, with a focus on their auxin-like effects and their emerging potential in drug development, particularly in targeted cancer therapy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to serve as a valuable resource for researchers in plant science and drug discovery.

Auxin-like Activity of Fluorinated Indoleacetic Acids

The introduction of fluorine atoms onto the indole ring of IAA can modulate its auxin activity. The position and number of fluorine substituents play a crucial role in determining the biological response, which can range from enhanced auxin activity to antagonistic effects. The activity of these compounds is typically assessed through a variety of bioassays that measure classic auxin responses, such as root formation, hypocotyl elongation, and cell growth.

Quantitative Data on Auxin-like Activity

The following tables summarize the reported biological activities of various fluorinated indoleacetic acid derivatives in comparison to the natural auxin, IAA, and other halogenated analogs.

Table 1: Comparative Activity of Fluorinated and Other Substituted Indole-3-Acetic Acids in Plant Bioassays

| Compound | Bioassay | Species | Observed Activity | Concentration | Reference |

| 4-CF₃-IAA | Root Formation | Vigna mungo (Black Gram) | 1.5 times more active than IBA | 1 x 10⁻⁴ M | [1][2][3] |

| Hypocotyl Growth Inhibition | Brassica rapa var. pekinensis (Chinese Cabbage) | Weaker than 4-CH₃-IAA and 4-Cl-IAA | Not Specified | [1][2] | |

| Hypocotyl Swelling & Lateral Root Formation | Vigna mungo (Black Gram) | Weaker than 4-CH₃-IAA and 4-Cl-IAA | Not Specified | [1][2] | |

| 5,6-F₂-IAA | Coleoptile Elongation | Avena sativa | Much stronger than IAA | Not Specified |

Note: Direct quantitative comparisons are often challenging due to variations in experimental conditions between studies. The data presented here are based on the available literature.

Mechanism of Action: The Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the Aux/IAA protein, which leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The degradation of the Aux/IAA protein relieves the repression of Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes.

The binding affinity of different auxins, including fluorinated analogs, to the TIR1/AFB co-receptor complex can vary, which in part determines their biological potency.

TIR1/AFB-Mediated Auxin Signaling Pathway

Fluorinated Indoleacetic Acids in Drug Development: Targeted Cancer Therapy

A promising application of fluorinated indoleacetic acids is in the field of oncology, specifically in enzyme-prodrug therapy. Certain non-toxic prodrugs can be selectively activated to cytotoxic compounds at the tumor site by an enzyme that is delivered to the tumor. Halogenated IAAs, including 5-fluoroindole-3-acetic acid (5-F-IAA), have been investigated as prodrugs that can be activated by the enzyme horseradish peroxidase (HRP).[4]

Mechanism of HRP-Mediated Cytotoxicity

The proposed mechanism involves the HRP-catalyzed one-electron oxidation of the fluorinated IAA to a radical cation. This unstable intermediate rapidly undergoes decarboxylation to form a highly reactive carbon-centered radical (a skatolyl radical analog). In the presence of oxygen, this radical can form a peroxyl radical, leading to the formation of cytotoxic species such as 3-methylene-2-oxindole analogs. These electrophilic products are capable of reacting with cellular nucleophiles, including thiols (e.g., in glutathione) and DNA, leading to cellular damage and apoptosis.[3][4][5]

Unexpectedly, 5-F-IAA, which is oxidized by HRP more slowly than IAA, exhibits significantly greater cytotoxicity upon activation.[4] This suggests that the properties of the resulting cytotoxic species may be more important than the rate of their formation.

HRP-Mediated Activation of Fluorinated IAA for Cancer Therapy

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic effects of fluorinated IAAs when activated by HRP in cancer cell lines.

Table 2: Cytotoxicity of HRP-Activated Fluorinated Indole-3-Acetic Acids

| Compound | Cell Line | Assay | IC₅₀ or % Cell Kill | Concentration | Reference |

| 5-F-IAA | V79 Hamster Fibroblasts | Clonogenic Assay | More cytotoxic than IAA | Not Specified | [4] |

| MCF7 (Breast Cancer) | Clonogenic Assay | ~90-99% cell kill | 20 mM min (AUC) | [4] | |

| HT29 (Colon Cancer) | Clonogenic Assay | ~90-99% cell kill | 20 mM min (AUC) | [4] | |

| Halogenated IAAs | V79 Hamster Fibroblasts | Clonogenic Assay | Surviving fraction <10⁻³ | 100 µM (2h incubation) | [6] |

AUC: Area under the curve (a measure of drug exposure over time).

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of the biological activities of fluorinated indoleacetic acids. Below are outlines of commonly used bioassays.

Avena Coleoptile Elongation Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.[7]

Workflow:

Methodology Outline:

-

Plant Material: Avena sativa seedlings are grown in complete darkness to obtain etiolated coleoptiles.

-

Section Excision: A sub-apical section of the coleoptile is excised.

-

Incubation: The sections are floated on a buffered solution containing a range of concentrations of the fluorinated IAA or control compounds.

-

Measurement: After a defined incubation period, the length of the coleoptiles is measured, and the elongation is calculated.

-

Data Analysis: A dose-response curve is generated by plotting the increase in length against the concentration of the test compound.

Black Gram (Vigna mungo) Rooting and Hypocotyl Assays

Vigna mungo is frequently used to assess auxin activity through adventitious root formation on cuttings and hypocotyl responses.[1][2]

Adventitious Root Formation Assay:

-

Cutting Preparation: Hypocotyl cuttings are prepared from young Vigna mungo seedlings.

-

Treatment: The basal ends of the cuttings are placed in solutions containing different concentrations of the test compounds.

-

Incubation: Cuttings are maintained under controlled conditions (light, temperature, humidity) for several days.

-

Evaluation: The number and length of adventitious roots formed on each cutting are counted and measured.

Hypocotyl Swelling and Lateral Root Formation Assay:

-

Seedling Growth: Vigna mungo seeds are germinated and grown in a suitable medium.

-

Application: The test compound is applied to the seedlings, often in the growth medium.

-

Observation: After a period of growth, the hypocotyls are examined for swelling and the formation of lateral roots. The degree of these responses is quantified.

HRP-Mediated Cytotoxicity Assay

This assay determines the cytotoxic potential of a prodrug upon activation by HRP.[8]

Methodology Outline:

-

Cell Culture: Cancer cell lines are cultured in appropriate media.

-

Treatment: Cells are treated with the fluorinated IAA derivative in the presence or absence of HRP.

-

Incubation: The treated cells are incubated for a specified period (e.g., 2 to 24 hours).

-

Viability Assessment: Cell viability is determined using a suitable method, such as a clonogenic assay (to measure long-term survival and proliferation) or an MTT assay (to measure metabolic activity as an indicator of viability).

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated, or the percentage of cell kill at a given concentration is determined.

Conclusion

Fluorinated indoleacetic acids represent a versatile class of compounds with significant biological activities. As auxin analogs, their activity is highly dependent on the position and nature of the fluorine substitution, offering a rich area for structure-activity relationship studies in plant science. Furthermore, their application as prodrugs in targeted cancer therapy, activated by enzymes like horseradish peroxidase, opens up new avenues for the development of novel therapeutics. The continued investigation into the synthesis of new fluorinated IAA derivatives, coupled with detailed quantitative biological evaluation and a deeper understanding of their interactions with target proteins, will undoubtedly lead to new discoveries in both agriculture and medicine. This guide serves as a foundational resource for professionals engaged in this exciting and rapidly evolving field.

References

- 1. Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col - askIITians [askiitians.com]

- 2. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis and Biological Activities of 4-Trifluoromethylindole-3-acetic Acid: A New Fluorinated Indole Auxin | Semantic Scholar [semanticscholar.org]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. uhra.herts.ac.uk [uhra.herts.ac.uk]

An In-depth Technical Guide to 6-Fluoroindole-3-acetic acid: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-3-acetic acid, a halogenated derivative of the natural auxin indole-3-acetic acid (IAA), has emerged as a compound of significant interest in pharmaceutical and agrochemical research. The introduction of a fluorine atom at the 6-position of the indole ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity. This technical guide provides a comprehensive overview of the discovery and history of 6-Fluoroindole-3-acetic acid, detailed experimental protocols for its synthesis, a summary of its known biological activities, and an exploration of the signaling pathways it is proposed to modulate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and plant sciences.

Discovery and History

The precise historical details regarding the initial discovery and synthesis of 6-Fluoroindole-3-acetic acid are not extensively documented in readily available scientific literature. However, its development can be contextualized within the broader exploration of fluorinated indole compounds. The strategic incorporation of fluorine into bioactive molecules became a common practice in medicinal chemistry during the 20th century to modulate their pharmacological profiles. It is plausible that 6-Fluoroindole-3-acetic acid was first synthesized and studied as part of systematic investigations into the structure-activity relationships of halogenated auxins and their potential applications beyond plant growth regulation. Its utility is recognized as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting neurological disorders and cancer. It also has applications as a plant growth regulator, promoting root development and enhancing resilience in agriculture.

Synthesis and Experimental Protocols

The synthesis of 6-Fluoroindole-3-acetic acid can be achieved through various synthetic routes, often involving the initial preparation of the 6-fluoroindole scaffold followed by the introduction of the acetic acid side chain at the 3-position.

Synthesis of 6-Fluoroindole

Two classical and effective methods for the synthesis of the 6-fluoroindole precursor are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

2.1.1. Leimgruber-Batcho Indole Synthesis

This method is favored for its high yields and mild reaction conditions.

-

Step 1: Formation of (E)-N,N-dimethyl-2-(4-fluoro-2-nitrophenyl)ethen-1-amine: A solution of 4-fluoro-2-nitrotoluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous dimethylformamide (DMF) is heated to reflux. The solvent is then removed under reduced pressure to yield the crude enamine.

-

Step 2: Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethyl acetate or ethanol, and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, reduction can be achieved using iron powder in acetic acid. Following the reduction, the catalyst or iron residues are filtered off, and the solvent is removed to yield crude 6-fluoroindole, which is then purified by column chromatography.

2.1.2. Fischer Indole Synthesis

A classic method for indole ring formation.

-

Step 1: Formation of 4-fluorophenylhydrazone: 4-Fluorophenylhydrazine is reacted with an appropriate aldehyde or ketone (e.g., pyruvic acid to introduce the eventual acetic acid precursor) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) with heating.

-

Step 2: Cyclization and Aromatization: The resulting hydrazone undergoes an acid-catalyzed intramolecular cyclization followed by aromatization to form the 6-fluoroindole ring system.

Synthesis of 6-Fluoroindole-3-acetic acid from 6-Fluoroindole

One common method to introduce the acetic acid moiety at the 3-position of the indole ring is through the hydrolysis of an intermediate, 6-fluoroindole-3-acetonitrile.

2.2.1. Synthesis of 6-Fluoroindole-3-acetonitrile

A multi-step procedure starting from 6-fluoroindole.

-

Step 1: Synthesis of 6-Fluorogramine: 6-Fluoroindole is reacted with formaldehyde and a dimethylamine aqueous solution in an acetic acid system.

-

Step 2: Quaternary Salt Formation: The resulting 6-fluorogramine is reacted with dimethyl sulfate to form a quaternary ammonium salt.

-

Step 3: Cyanation: The quaternary salt is then reacted with a cyanide source, such as sodium cyanide, in an aqueous solution to yield 6-fluoroindole-3-acetonitrile.

2.2.2. Hydrolysis of 6-Fluoroindole-3-acetonitrile

The final step to obtain 6-Fluoroindole-3-acetic acid is the hydrolysis of the nitrile group.

-

Procedure: 6-Fluoroindole-3-acetonitrile is subjected to hydrolysis under either acidic or basic conditions. For example, refluxing the nitrile in an aqueous solution of a strong base like sodium hydroxide, followed by acidification, will yield 6-Fluoroindole-3-acetic acid.

A direct synthesis of indole-3-acetic acid from indole and glycolic acid in the presence of a base at high temperature has also been reported, and this method could potentially be adapted for the synthesis of 6-Fluoroindole-3-acetic acid.

Biological Activities and Quantitative Data

The fluorine substituent in 6-Fluoroindole-3-acetic acid enhances its biological activity, making it a person of interest for drug discovery and development, particularly in oncology and neurology. While extensive quantitative data for 6-Fluoroindole-3-acetic acid is not widely published, its potential activities can be inferred from studies on related compounds and its parent molecule, indole-3-acetic acid (IAA).

It is important to note that the biological activity of fluorinated indoles can be highly dependent on the position of the fluorine atom. For instance, in the context of antimicrobial activity against Mycobacterium tuberculosis, 5-fluoroindole has been shown to be significantly more potent than 6-fluoroindole.

| Compound | Biological Activity | Target Organism/Cell Line | Assay Type | Key Metric (Unit) | Result |

| 5-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | 4.7 |

| 6-Fluoroindole | Antimicrobial | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay (REMA) | MIC (µM) | >128 |

This table highlights the differential activity based on fluorine positioning and is not direct data for 6-Fluoroindole-3-acetic acid.

Anticancer Potential

Indole derivatives are known to possess anticancer properties. For example, the related compound 5-fluoroindole-3-acetic acid has been investigated as a prodrug for targeted cancer therapy. When activated by horseradish peroxidase, it forms cytotoxic products. This suggests that 6-Fluoroindole-3-acetic acid may also exhibit cytotoxic activity against cancer cells, potentially through similar mechanisms involving oxidative activation. The parent compound, indole-3-acetic acid (IAA), has been shown to have anti-proliferative effects in neuroblastoma cells by inhibiting ALK expression, inducing cell cycle arrest, and upregulating autophagy-related proteins.

Neuroactive Potential

The indole nucleus is a common scaffold in neuroactive compounds. 6-Fluoroindole-3-acetic acid is considered a key intermediate in the development of drugs targeting neurological disorders. The parent compound, IAA, has been shown to affect serotonin metabolism in the brain and can induce hypothermia in mice.

Antiviral Potential

While specific antiviral data for 6-Fluoroindole-3-acetic acid is scarce, indole derivatives have been explored as antiviral agents. The general mechanisms of antiviral drugs include inhibiting viral attachment, entry, replication, and release.

Plant Growth Regulation

As a derivative of the plant hormone auxin, 6-Fluoroindole-3-acetic acid acts as a plant growth regulator, promoting root development and enhancing plant resilience. The biosynthesis of IAA in plants and microorganisms occurs through several tryptophan-dependent and -independent pathways.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by 6-Fluoroindole-3-acetic acid are not yet fully elucidated. However, based on the known activities of its parent compound, indole-3-acetic acid (IAA), and other indole derivatives, several potential mechanisms can be proposed.

Proposed Anticancer Signaling

The anticancer effects of IAA and its derivatives may involve the induction of oxidative stress. In a mechanism proposed for IAA in pancreatic cancer, the metabolite, in combination with chemotherapy, is oxidized by neutrophil-derived myeloperoxidase (MPO). This leads to the downregulation of reactive oxygen species (ROS)-degrading enzymes, resulting in ROS accumulation and downregulation of autophagy in cancer cells, ultimately compromising their metabolic fitness and proliferation.

Caption: Proposed anticancer signaling pathway of indole-3-acetic acid derivatives.

Plant Growth Regulation Signaling

In plants, IAA signaling is complex and involves multiple pathways. The main pathways for IAA biosynthesis from tryptophan include the indole-3-pyruvic acid (IPyA), indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetonitrile (IAN) pathways.

Caption: Tryptophan-dependent IAA biosynthesis pathways in plants.

Future Directions

6-Fluoroindole-3-acetic acid represents a promising scaffold for the development of novel therapeutic agents and agrochemicals. Further research is warranted to:

-

Elucidate the precise molecular targets and signaling pathways modulated by 6-Fluoroindole-3-acetic acid in various disease models.

-

Conduct comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

-

Perform in vivo studies to evaluate its efficacy, pharmacokinetic profile, and safety in preclinical models.

-

Explore its potential as a tool compound for studying the roles of specific biological pathways in health and disease.

Conclusion

6-Fluoroindole-3-acetic acid is a versatile synthetic compound with a broad range of potential applications in medicine and agriculture. While its historical discovery is not well-defined, its synthesis is achievable through established chemical methodologies. Although specific quantitative biological data for this compound is limited, the known activities of related indole derivatives suggest its potential as an anticancer, neuroactive, and plant growth-regulating agent. Future research focused on elucidating its mechanisms of action and in vivo efficacy will be crucial in realizing its full therapeutic and agricultural potential.

6-Fluoroindole-3-acetic Acid: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoroindole-3-acetic acid, a fluorinated analog of the plant hormone indole-3-acetic acid (IAA), is a compound of increasing interest in pharmaceutical and agrochemical research.[1] Its fluorine substitution can significantly enhance biological activity, making it a valuable candidate for drug discovery and development.[1] However, a thorough understanding of its stability and degradation profile is paramount for its successful application. This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 6-Fluoroindole-3-acetic acid. Due to the limited publicly available stability data for this specific molecule, this guide outlines a robust, hypothetical forced degradation study protocol based on established pharmaceutical guidelines. Furthermore, it proposes a suitable stability-indicating analytical method and postulates the most probable degradation pathways based on the chemical reactivity of the indole nucleus and the influence of the electron-withdrawing fluorine substituent.

Introduction